molecular formula C11H7Br2NO2 B1335922 N-Benzyl-2,3-dibromomaleimide CAS No. 91026-00-5

N-Benzyl-2,3-dibromomaleimide

Cat. No. B1335922
CAS RN: 91026-00-5
M. Wt: 344.99 g/mol
InChI Key: DZYLZHRCCNTQCS-UHFFFAOYSA-N
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Description

N-Benzyl-2,3-dibromomaleimide is a chemical compound that is part of a broader class of maleimides, which are known for their utility in various synthetic applications. Maleimides, in general, are used as intermediates in organic synthesis and have significance in biological and chemical research due to their reactivity and ability to form polymers.

Synthesis Analysis

The synthesis of N-Benzyl-2,3-dibromomaleimide derivatives can be achieved through various methods. For instance, the dehydration of N-benzyloxy and N-hydroxymaleamic acids leads to the formation of N-benzyloxymaleimide, which can be further converted to maleimide derivatives through the addition of hydrogen bromide followed by isomerization and dehydrobromination . Additionally, maleimides can undergo nucleophilic substitution reactions to yield substituted products, which can be further manipulated to create complex structures such as pyrroloquinoxaline diones .

Molecular Structure Analysis

The molecular structure of N-Benzyl-2,3-dibromomaleimide and its derivatives has been studied using various spectroscopic techniques. For example, the structural and vibrational analyses of N-benzylmaleimide (NBM) have been conducted, revealing information about the stability of its conformers and dimeric forms . Furthermore, the molecular structure of related compounds, such as N-phenylmaleimide, has been investigated, providing insights into the dihedral angles between the planes of the benzene and imide rings .

Chemical Reactions Analysis

N-Benzyl-2,3-dibromomaleimide and its derivatives participate in a variety of chemical reactions. They can be used as photoinitiators for free-radical polymerization and have been shown to be efficient in bioconjugation reactions, particularly in the insertion into peptidic disulfide bonds while maintaining peptide conformation . The reactivity of these compounds is also evident in radical copolymerization processes, where they can affect the electron spin resonance (ESR) spectrum of propagating polymer radicals .

Physical and Chemical Properties Analysis

The physical and chemical properties of N-Benzyl-2,3-dibromomaleimide derivatives have been extensively studied. Vibrational spectroscopy, including FT-IR and FT-Raman, as well as NMR spectroscopy, have been used to investigate the properties of these compounds. The experimental and theoretical vibrational spectra and chemical shifts of 2,3-dibromo-N-methylmaleimide, a related compound, have been studied, providing detailed information on the frequencies and structural parameters . These studies contribute to a deeper understanding of the physical and chemical behavior of maleimide derivatives.

Scientific Research Applications

1. Polymer Modification

N-Benzyl-2,3-dibromomaleimide has been utilized in polymer science. For example, Li et al. (2016) demonstrated the use of polynorbornene containing dibromomaleimide side groups for post-polymerization modification. This novel polymer platform allows for quantitative conversion of dibromomaleimide units on polymer side chains to dithiolmaleimide moieties, enhancing thermal stability and affecting fluorescent properties (Li, Sun, Ma, Zeng, & Jiang, 2016).

2. Vibrational Spectra Analysis

Karabacak, Çoruh, and Kurt (2008) focused on the experimental and theoretical vibrational spectra of 2,3-dibromo-N-methylmaleimide, a compound similar to N-Benzyl-2,3-dibromomaleimide. Their study provided insights into the molecular structure and spectral characteristics of such compounds (Karabacak, Çoruh, & Kurt, 2008).

3. Synthesis of Complex Molecules

The compound has been used in the synthesis of complex molecules. Wang et al. (2005) demonstrated its application in the scalable synthesis of a rebeccamycin analog, showcasing its utility in creating intricate molecular structures (Wang, Soundarajan, Liu, Zimmermann, & Naidu, 2005).

4. Conformational Studies

In a study by Ambrogi et al. (2013), 4-Aryl-3-bromo-N-benzylmaleimides and 3,4-biaryl-N-benzylmaleimides were synthesized from 3,4-dibromo-N-benzylmaleimide. This research contributed to understanding the stereodynamics and absolute configuration of such compounds (Ambrogi, Ciogli, Mancinelli, Ranieri, & Mazzanti, 2013).

5. Bioconjugation and Pegylation

Jones et al. (2012) explored the use of dibromomaleimides for bioconjugation and pegylation. They demonstrated the compound's efficacy in inserting into peptidic disulfide bonds, which is significant for applications in peptide and protein chemistry (Jones, Strickland, Schumacher, Caddick, Baker, Gibson, & Haddleton, 2012).

Safety And Hazards

The compound is classified as Skin Corr. 1B - Skin Sens. 1, indicating it can cause skin corrosion and sensitization . Precautionary measures include avoiding dust formation and breathing vapors, mist, or gas .

Future Directions

The unique biological activities of “N-Benzyl-2,3-dibromomaleimide” and related compounds have stimulated great interest in medicinal chemistry programs . Future research may focus on discovering new chemical entities to address new targets .

properties

IUPAC Name

1-benzyl-3,4-dibromopyrrole-2,5-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7Br2NO2/c12-8-9(13)11(16)14(10(8)15)6-7-4-2-1-3-5-7/h1-5H,6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DZYLZHRCCNTQCS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CN2C(=O)C(=C(C2=O)Br)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7Br2NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80392657
Record name N-Benzyl-2,3-dibromomaleimide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80392657
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

344.99 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-Benzyl-2,3-dibromomaleimide

CAS RN

91026-00-5
Record name N-Benzyl-2,3-dibromomaleimide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80392657
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-Benzyl-2,3-dibromomaleimide
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods

Procedure details

As depicted in Scheme I, bisbenzimidazolomaleimide (3) was synthesized in an economical fashion from readily available precursors in two steps by condensing deprotonated bisbenzimidazole (4) with N-TBDMS-2,3-dibromomaleimide (6a) followed by deprotection with TBAF to afford 3. Lactam 4 was obtained by condensing deprotonated bisbenzimidazole 5 with N-benzyl-2,3-dibromomaleimide 7, yielding 9, followed by a reduction and deprotection sequence, as shown in Scheme 1.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
12
Citations
K Onimura, M Matsushima, M Nakamura… - Journal of Polymer …, 2011 - Wiley Online Library
2,3‐Diaryl substituted maleimides as model compounds of conjugated maleimide polymers [poly(RMI‐alt‐Ar) and poly(RMI‐co‐Ar)] were synthesized from 2,3‐dibromo‐N‐substituted …
Number of citations: 21 onlinelibrary.wiley.com
K Onimura, M Matsushima, K Yamabuki, T Oishi - Polymer journal, 2010 - nature.com
π-Conjugated polymers are particularly interesting in the field of electro-optic materials because of their desirable properties such as electrical conductivity, nonlinear optics and …
Number of citations: 28 www.nature.com
LN Cooney, KD O'Shea, HJ Winfield, MM Cahill… - Pharmaceuticals, 2023 - mdpi.com
The evolution of bisindolyl maleimides and indolyl maleimide derivatives and their unique biological activities have stimulated great interest in medicinal chemistry programs. …
Number of citations: 7 www.mdpi.com
PS Deore, NP Argade - Synthesis, 2014 - thieme-connect.com
This brief review presents a concise literature account of the metal-catalyzed cross-coupling reactions of halomaleic anhydrides and halomaleimides leading to significant synthetic and …
Number of citations: 18 www.thieme-connect.com
Z Lin, HC Chen, SS Sun, CP Hsu, TJ Chow - Tetrahedron, 2009 - Elsevier
A class of disubstituted maleimide dyes with two symmetrical NH binding sites was found to exhibit distinct color change and fluorescence quenching effect for fluoride, cyanide, and …
Number of citations: 43 www.sciencedirect.com
DK Frantz, A Linden, KK Baldridge… - Journal of the American …, 2012 - ACS Publications
Dynamic gearing of molecular spur gears, the most common type of mechanical gear, is elucidated. Molecular design and conformational analysis show that derivatives of 4,4-bis(…
Number of citations: 133 pubs.acs.org
KF Rahimtoola - 1990 - spiral.imperial.ac.uk
The synthesis and Diels-Alder reactivity of the pyrano [4, 3-b] indol-3-one system is described and compared with the known isomeric pyrano [3, 4-b] indol-3-one system. The pyrano [4, …
Number of citations: 3 spiral.imperial.ac.uk
N Gilbert, P Casault, F Ladouceur, S Ricard… - Synthesis, 2018 - thieme-connect.com
1,2-Dihaloalkenes readily undergo simultaneous or sequential difunctionalization through transition-metal-catalyzed reactions, which makes them attractive building blocks for complex …
Number of citations: 7 www.thieme-connect.com
L Zhang, P Carroll, E Meggers - Organic Letters, 2004 - ACS Publications
Replacing complex natural products with simple metal complexes could lead to a new class of metallopharmaceuticals in which the metal center plays mainly a structural role. A strategy …
Number of citations: 95 pubs.acs.org
DK Frantz - 2012 - zora.uzh.ch
In Jacobus van ‘t Hoff’s controversial and epochal treatise, La chimie dans l’espace, 1 he developed the concept of the tetrahedral carbon atom2, 3 and a tetrahedronbased model for …
Number of citations: 2 www.zora.uzh.ch

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